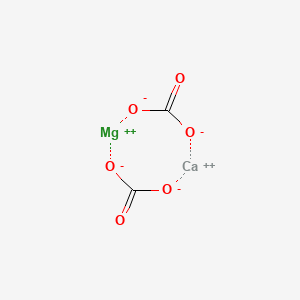
Magnesium calcium carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dolomite, AldrichCPR, is a mineral composed of calcium magnesium carbonate with the chemical formula CaMg(CO₃)₂. It is a type of limestone that is rich in magnesium and calcium, making it a valuable resource in various industrial and scientific applications. Dolomite is named after the French mineralogist Déodat Gratet de Dolomieu, who first described the mineral in the 18th century .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dolomite can be synthesized through various methods, including the mechanical ball milling method and low-temperature synthesis. The mechanical ball milling method involves controlling the solid-water ratio to synthesize dolomite-related complex carbonates . Another method involves the addition of solid-phase sodium carbonate to calcium-magnesium cation solutions at temperatures as low as 60°C, which overcomes the kinetic barriers to dolomite formation .
Industrial Production Methods
Industrial production of dolomite typically involves mining and processing dolostone, a sedimentary rock composed mainly of dolomite. The mined dolostone is crushed, screened, and washed to remove impurities. The processed dolomite is then used in various industrial applications, such as in the production of cement, glass, and ceramics .
Analyse Chemischer Reaktionen
Types of Reactions
Dolomite undergoes various chemical reactions, including:
Oxidation: Dolomite can undergo oxidation reactions, particularly in the presence of acidic conditions.
Reduction: Reduction reactions involving dolomite are less common but can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving dolomite include hydrochloric acid, which causes dolomite to effervesce slowly, and sodium carbonate, which is used in the synthesis of dolomite at low temperatures .
Major Products Formed
The major products formed from reactions involving dolomite include calcium carbonate, magnesium carbonate, and various substituted dolomite compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dolomite has a wide range of scientific research applications, including:
Chemistry: Dolomite is used as a source of magnesium and calcium in various chemical reactions and processes.
Medicine: Dolomite is used as a dietary supplement to provide magnesium and calcium, essential minerals for bone health and metabolic functions.
Wirkmechanismus
The mechanism by which dolomite exerts its effects involves the dissolution and release of calcium and magnesium ions. These ions interact with various molecular targets and pathways, such as:
Soil Amendment: In soil, dolomite neutralizes acidity by releasing calcium and magnesium ions, which react with hydrogen ions to increase soil pH.
Biological Systems: In biological systems, calcium and magnesium ions from dolomite play crucial roles in bone formation, muscle function, and enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Dolomite is similar to other carbonate minerals such as calcite (calcium carbonate) and magnesite (magnesium carbonate). dolomite is unique due to its double carbonate structure, which includes both calcium and magnesium ions . Similar compounds include:
Calcite (CaCO₃): Composed solely of calcium carbonate, calcite is more reactive with acids compared to dolomite.
Magnesite (MgCO₃): Composed solely of magnesium carbonate, magnesite is less common than dolomite and has different industrial applications.
Norsethite (BaMg(CO₃)₂): A dolomite analogue with barium replacing calcium, norsethite has similar structural properties but different chemical behavior.
Dolomite’s unique combination of calcium and magnesium makes it a versatile and valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C2CaMgO6 |
|---|---|
Molekulargewicht |
184.40 g/mol |
IUPAC-Name |
calcium;magnesium;dicarbonate |
InChI |
InChI=1S/2CH2O3.Ca.Mg/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
InChI-Schlüssel |
HHSPVTKDOHQBKF-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


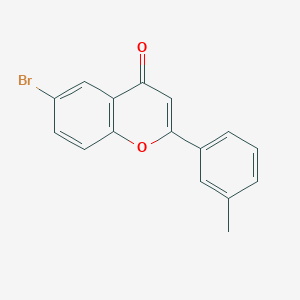
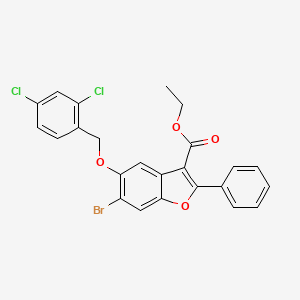

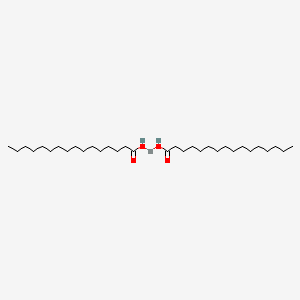
![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)
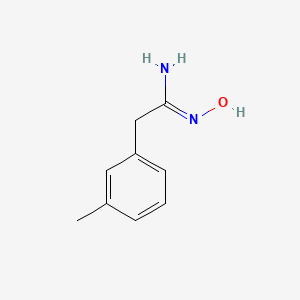


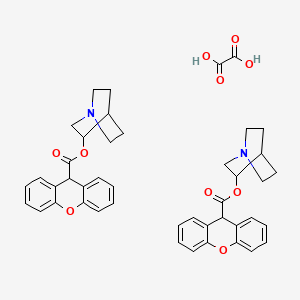
![5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B12051826.png)
![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)

![7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051845.png)
